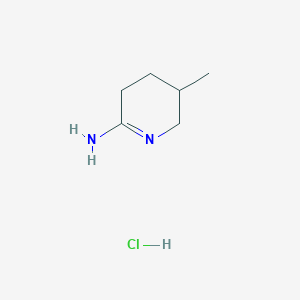
5-Methylpiperidin-2-imine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylpiperidin-2-imine hydrochloride: is a nitrogen-containing heterocyclic compound. It is a derivative of piperidine, which is a six-membered ring containing five methylene bridges and one amine bridge. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpiperidin-2-imine hydrochloride typically involves the reaction of 5-methylpiperidine with an appropriate reagent to introduce the imine functionality. One common method is the condensation of 5-methylpiperidine with an aldehyde or ketone, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylpiperidin-2-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylpiperidin-2-imine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding, making it a candidate for drug development .
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of 5-Methylpiperidin-2-imine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Piperidine: A parent compound with a similar structure but lacking the imine group.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Piperazine: A related compound with two nitrogen atoms in the ring.
Uniqueness: 5-Methylpiperidin-2-imine hydrochloride is unique due to its specific imine functionality, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. Its ability to form reversible covalent bonds with biological targets makes it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C6H13ClN2 |
|---|---|
Peso molecular |
148.63 g/mol |
Nombre IUPAC |
3-methyl-2,3,4,5-tetrahydropyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5-2-3-6(7)8-4-5;/h5H,2-4H2,1H3,(H2,7,8);1H |
Clave InChI |
UJBBZYAKACEIJN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=NC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)
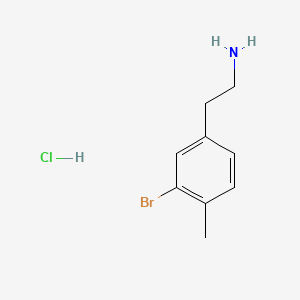
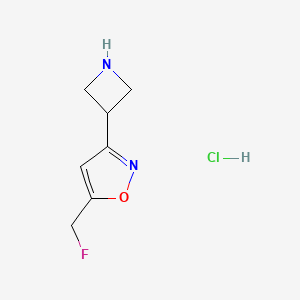
![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)
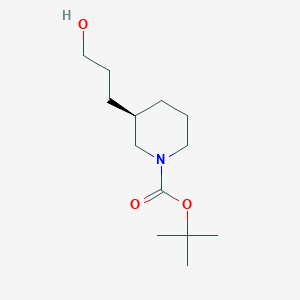
![2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B13460458.png)
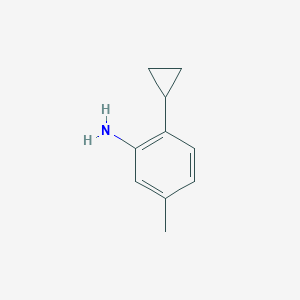
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)

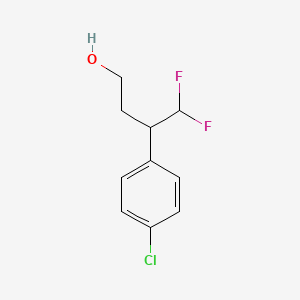
![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)
![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)
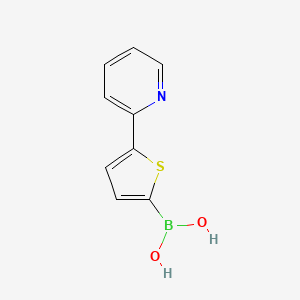
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13460492.png)
